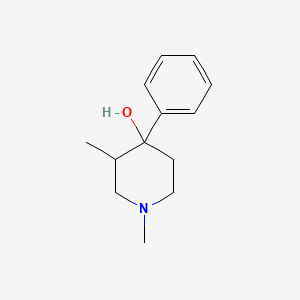![molecular formula C19H29N3O4S B5112650 N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling. When B-cells are activated by antigens, BTK is activated and initiates a downstream signaling cascade that leads to the activation of various transcription factors and the proliferation of B-cells. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling cascade and inhibiting the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the activation of BTK and downstream signaling pathways, which leads to the inhibition of B-cell proliferation and survival. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide also has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is its selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide. One area of research is the development of more potent BTK inhibitors that can be used in the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict response to BTK inhibitors. Finally, there is a need for further studies to elucidate the mechanisms of action of BTK inhibitors and to identify potential side effects.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopentylamine to form the corresponding amide. The amide is further reacted with 4-ethyl-1-piperazine sulfonic acid to form N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the BTK pathway. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEQVLWVBPYUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine](/img/structure/B5112571.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5112578.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112589.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5112595.png)
![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112606.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)
